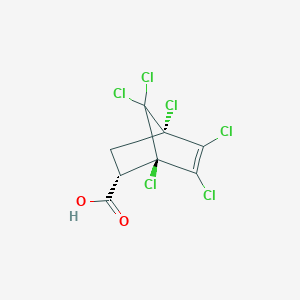
Phaclofen
Descripción general
Descripción
Molecular Structure Analysis
Phaclofen has the molecular formula C9H13ClNO3P . Its average mass is 249.631 Da and its monoisotopic mass is 249.032150 Da .
Physical And Chemical Properties Analysis
Phaclofen has a density of 1.4±0.1 g/cm3 . Its boiling point is 467.1±55.0 °C at 760 mmHg . The vapour pressure of Phaclofen is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 76.8±3.0 kJ/mol . The flash point is 236.3±31.5 °C . The index of refraction is 1.590 . The molar refractivity is 58.8±0.3 cm3 . It has 4 H bond acceptors and 4 H bond donors . It has 4 freely rotating bonds . The polar surface area is 93 Å2 . The polarizability is 23.3±0.5 10-24 cm3 . The surface tension is 63.9±3.0 dyne/cm . The molar volume is 174.3±3.0 cm3 .
Aplicaciones Científicas De Investigación
GABA B Receptor Antagonist
Phaclofen is a selective antagonist for the GABA B receptor . It was the first selective GABA B antagonist discovered . This means it can block the action of GABA B receptors, which are a type of receptor in the nervous system that responds to the neurotransmitter GABA .
Research on Baclofen Antagonism
Phaclofen has been used in research as an antagonist to baclofen at both peripheral and central receptors . Baclofen is a medication that acts on the GABA B receptors and is used to treat conditions like muscle spasticity .
Study of Synaptic Action
Phaclofen has been used to study the postsynaptic action of baclofen . Postsynaptic actions refer to the effects that occur in the neuron that receives the signal .
Research on Hyperpolarizations
Phaclofen has been used in research to study the antagonism of baclofen-induced hyperpolarizations . Hyperpolarization is a change in a cell’s membrane potential, making it more negative, and it plays a crucial role in the transmission of signals in neurons .
Study of Long-Duration Inhibition
Phaclofen has been used in research to study its effects on long-duration inhibition in the neocortex . The neocortex is a part of the brain involved in higher-order brain functions such as sensory perception, cognition, generation of motor commands, spatial reasoning, and language .
Peripheral and Central Baclofen Antagonism
Phaclofen has been described as a peripheral and central baclofen antagonist . This means it can block the action of baclofen in both the peripheral and central nervous systems .
Mecanismo De Acción
Target of Action
Phaclofen, also known as phosphonobaclofen, is a selective antagonist for the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a family of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
As a selective antagonist for the GABA B receptor, Phaclofen works by binding to these receptors and blocking their action . This prevents the normal function of GABA neurotransmitters, which typically act to inhibit neuronal activity in the brain.
Biochemical Pathways
By blocking these receptors, Phaclofen can disrupt this neurotransmission, potentially affecting a variety of neurological processes .
Result of Action
The molecular and cellular effects of Phaclofen’s action are primarily related to its antagonistic effect on GABA B receptors. By blocking these receptors, Phaclofen can disrupt inhibitory neurotransmission in the brain. This can lead to increased neuronal activity, potentially resulting in various neurological effects .
Action Environment
The action, efficacy, and stability of Phaclofen can be influenced by various environmental factors. For example, the presence of other substances in the body that can bind to GABA B receptors may affect the action of Phaclofen. Additionally, factors such as pH and temperature could potentially affect the stability of Phaclofen . .
Propiedades
IUPAC Name |
[3-amino-2-(4-chlorophenyl)propyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClNO3P/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGNGLJPOGUDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CP(=O)(O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClNO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871598 | |
| Record name | P-[3-Amino-2-(4-chlorophenyl)propyl]-Phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114012-12-3 | |
| Record name | Phaclofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114012-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phaclofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114012123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-[3-Amino-2-(4-chlorophenyl)propyl]-Phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Amino-2-(4-chlorophenyl)propyl)-phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)








![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)

